Quinoline Regioisomerism: 4‑yl vs 2‑yl Attachment Dictates Target‑Binding Geometry
The target compound places the pyrrolidine‑carboxamide substituent at the 4‑position of the quinoline ring, whereas the closest commercially available analog bears the same substituent at the 2‑position (CAS 2640861‑10‑3). In related quinoline‑based kinase inhibitor series, the 4‑yl orientation presents the carboxamide NH and carbonyl in a geometry that favors a bidentate hinge‑binding motif with the kinase backbone, while the 2‑yl isomer forces a divergent exit‑vector angle [1]. Although direct head‑to‑head biochemical data for these two specific compounds are absent, precedent from Novartis quinoline‑carboxamide inhibitors demonstrates that shifting the attachment point from C‑4 to C‑2 can reduce kinase affinity by 10‑ to 100‑fold [2]. Procurement for kinase‑focused programs therefore requires specification of the 4‑yl regioisomer if hinge‑binding geometry is critical to the pharmacophore hypothesis.
| Evidence Dimension | Regioisomeric attachment geometry (quinoline C‑4 vs C‑2) |
|---|---|
| Target Compound Data | Pyrrolidine‑carboxamide at quinoline C‑4 (CAS 2640962‑80‑5); predicted to orient carboxamide for bidentate hinge‑binding per scaffold precedent. |
| Comparator Or Baseline | N-tert-butyl-1-(quinolin-2-yl)pyrrolidine-3-carboxamide (CAS 2640861‑10‑3); exit‑vector angle diverges, disrupting conserved hinge contacts in kinase ATP‑site. |
| Quantified Difference | No direct potency comparison available. Class‑level precedent: 10‑ to 100‑fold loss in kinase binding affinity when quinoline attachment shifts from C‑4 to C‑2. |
| Conditions | Class‑level inference drawn from quinoline‑carboxamide kinase inhibitor SAR (Novartis patent WO 2014/135606 A1) [2]. |
Why This Matters
If a research group is screening a kinase panel, the C‑4 isomer is the correct chemotype for hinge‑binding; swapping to the C‑2 analog without verification risks false‑negative screening results.
- [1] Kuujia.com. N-tert-butyl-1-(quinolin-2-yl)pyrrolidine-3-carboxamide (CAS 2640861‑10‑3) – structural analog product page. Accessed 2026-04-30. View Source
- [2] Novartis AG. Quinoline carboxamide derivatives as protein tyrosine kinase inhibitors. WO 2014/135606 A1, published 2014-09-12. View Source
